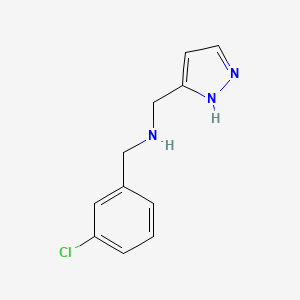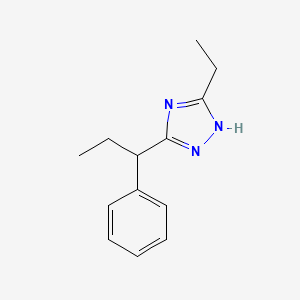
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as DMPM, is a chemical compound that has shown potential in various scientific research applications. This compound is a member of the phenylalkylamine class of compounds and has been studied extensively for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood, but it is believed to act as a selective agonist of the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its high selectivity for TAAR1, which allows for more precise manipulation of the receptor. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
1. Further studies on the effects of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine on neurotransmitter release and its potential use in the treatment of neurological disorders.
2. Development of new ligands based on the structure of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for the selective targeting of TAAR1.
3. Investigation of the potential use of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a tool in neuroscience research, such as in the study of addiction and reward pathways in the brain.
4. Studies on the pharmacokinetics and toxicity of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine to determine its safety and suitability for clinical use.
In conclusion, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its high selectivity for TAAR1 makes it an attractive target for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 2,4-dimethylbenzyl chloride with pyrazole in the presence of a base such as sodium hydride. The resulting product is then treated with methylamine to yield the final product, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential use as a ligand in the development of new drugs for the treatment of various neurological disorders. It has also been studied for its effects on the central nervous system and its potential use as a tool in neuroscience research.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-12(11(2)7-10)8-14-9-13-5-6-15-16-13/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUWJZSLFDBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
